molecular formula C13H13N5O2S2 B274822 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B274822
M. Wt: 335.4 g/mol
InChI Key: RZKCKVOEBOAIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been proposed that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit bacterial growth by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit bacterial growth by disrupting bacterial cell wall synthesis. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has shown activity against various bacterial strains, which may be beneficial for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its unknown mechanism of action, which may make it difficult to fully understand its effects.

Future Directions

There are several future directions for the study of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action in order to fully understand its effects. Another direction is to study its potential as a therapeutic agent for oxidative stress-related diseases. Additionally, further studies could be conducted to investigate its potential as an antibacterial agent and its activity against various bacterial strains. Finally, future studies could explore the potential of this compound in combination with other compounds for the treatment of cancer and other diseases.

Synthesis Methods

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been synthesized using various methods. One of the methods involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate in the presence of potassium carbonate to obtain ethyl 2-(1,3-thiazol-2-yl)acetate. This compound is then reacted with 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in the presence of triethylamine to obtain the final product.

Scientific Research Applications

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has potential applications in scientific research. This compound has been studied for its antitumor activity and has shown promising results. It has also been studied for its antimicrobial activity and has shown activity against various bacterial strains. Additionally, this compound has been studied for its antioxidant activity and has shown potential as a therapeutic agent for oxidative stress-related diseases.

properties

Molecular Formula

C13H13N5O2S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H13N5O2S2/c1-2-18-11(9-4-3-6-20-9)16-17-13(18)22-8-10(19)15-12-14-5-7-21-12/h3-7H,2,8H2,1H3,(H,14,15,19)

InChI Key

RZKCKVOEBOAIJF-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=CO3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=CO3

Origin of Product

United States

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